molecular formula C12H13NO4 B143637 Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 125885-50-9

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B143637
CAS No.: 125885-50-9
M. Wt: 235.24 g/mol
InChI Key: FFOFAQDXXXISML-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is known for its unique structure, which includes a quinoline core with various functional groups attached. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through several methods. One common method involves the esterification of 1,4-cyclohexanedione with ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The exact details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its quinoline core may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: This compound is structurally similar but has a hydroxyl group instead of a keto group.

    Ethyl 2,5-dioxo-1,2,5,6-tetrahydroquinoline-3-carboxylate: This compound lacks the additional hydrogenation present in the hexahydroquinoline derivative.

Uniqueness

Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

ethyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6H,2-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOFAQDXXXISML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520961
Record name Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125885-50-9
Record name Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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